
1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups, a methylsulfanyl group, and a triazine ring with two keto groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyluracil with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process.
化学反应分析
Types of Reactions
1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
科学研究应用
1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: A pyrimidine derivative with similar structural features but lacking the methylsulfanyl group.
6-Amino-1,3-dimethyluracil: Contains an amino group instead of the methylsulfanyl group.
1,3-Dimethyl-5-nitrosouracil: Features a nitroso group in place of the methylsulfanyl group.
Uniqueness
1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
52841-03-9 |
|---|---|
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-8-4(10)7-5(12-3)9(2)6(8)11/h1-3H3 |
InChI 键 |
GDWWDQBWCMUCNV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=O)N(C1=O)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
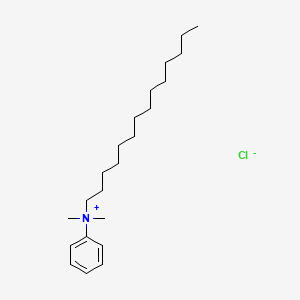
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
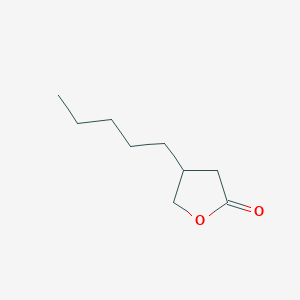
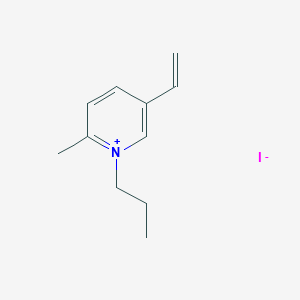
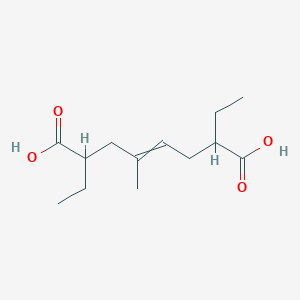
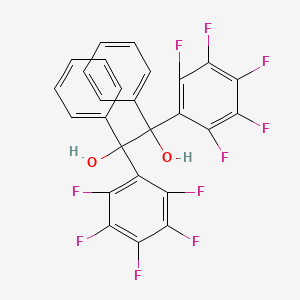
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)

